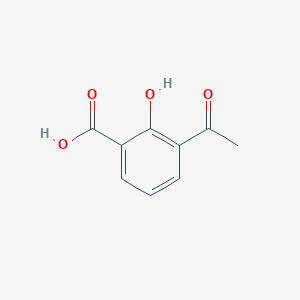

3-Acetyl-2-hydroxybenzoic acid

CAS No.: 67127-78-0

Cat. No.: VC14436585

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67127-78-0 |

|---|---|

| Molecular Formula | C9H8O4 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 3-acetyl-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C9H8O4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3,(H,12,13) |

| Standard InChI Key | TVYRJQXMQNZLNO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C(=CC=C1)C(=O)O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted with hydroxyl (-OH) and acetyl (-COCH) groups at the 2- and 3-positions, respectively. This arrangement is reflected in its SMILES notation: CC(=O)C1=C(C(=CC=C1)C(=O)O)O . The InChIKey TVYRJQXMQNZLNO-UHFFFAOYSA-N provides a unique identifier for its stereochemical and isotopic features .

Hydrogen Bonding and Polarity

The molecule exhibits two hydrogen bond donors (hydroxyl and carboxylic acid groups) and four hydrogen bond acceptors (carbonyl oxygens and hydroxyl oxygen), contributing to a polar surface area of 75 Ų . These features influence its solubility and reactivity in polar solvents.

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts reveal CCS values ranging from 135.1 Ų ([M-H]) to 146.8 Ų ([M+Na]), highlighting its conformational flexibility in gas-phase analyses .

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 181.04953 | 135.7 |

| [M+Na] | 203.03147 | 146.8 |

| [M-H] | 179.03497 | 135.1 |

Synthetic Methodologies

Challenges in Direct Synthesis

The absence of explicit protocols for 3-acetyl-2-hydroxybenzoic acid implies that its production may require tailored approaches, such as Friedel-Crafts acetylation of 2-hydroxybenzoic acid followed by selective oxidation.

Physicochemical Properties

Partition Coefficients and Lipophilicity

The compound’s LogP value of 2.18 indicates moderate lipophilicity, balancing solubility in organic solvents and aqueous media . This property is critical for its potential use in drug formulation, where membrane permeability must be optimized.

Rotational and Steric Constraints

With two rotatable bonds and a planar aromatic ring, the molecule exhibits limited conformational flexibility, favoring interactions with planar binding sites in biological targets .

| Supplier | Purity (%) | Quantity | Price (€) |

|---|---|---|---|

| Key Organics Limited | 97 | 5 g | 2,002 |

| Hoffman Fine Chemicals | 97 | 25 g | 3,731 |

| BLD Pharmatech | 97 | 1 g | 571 |

Regional Disparities

European suppliers (e.g., BLD Pharmatech GmbH) offer lower per-unit costs (€571/g) compared to Asian vendors (€581/g), reflecting differences in production scales and logistics .

Applications and Research Directions

Pharmaceutical Intermediate

The compound’s acetyl and carboxylic acid groups make it a candidate for prodrug development, particularly in nonsteroidal anti-inflammatory drug (NSAID) analogs. Its structural similarity to salicylic acid derivatives suggests potential COX enzyme inhibition activity, though empirical studies are lacking.

Materials Science

Conjugation with polymers via esterification could yield materials with tunable degradation rates, applicable in controlled-release systems or biodegradable plastics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume